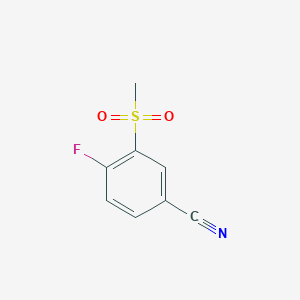

4-Fluoro-3-(methylsulphonyl)benzonitrile

Description

Significance of Substituted Benzonitrile (B105546) Derivatives in Synthetic Chemistry

The nitrile moiety is a crucial component in the synthesis of numerous biologically active molecules. In medicinal chemistry, the benzonitrile unit is present in several pharmaceuticals. For example, it can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, which is a key interaction in many biological systems. This characteristic is leveraged in the design of enzyme inhibitors. Furthermore, the synthetic accessibility and reactivity of the nitrile group make benzonitrile derivatives key intermediates in multi-step syntheses of active pharmaceutical ingredients (APIs). ossila.comossila.com Beyond pharmaceuticals, substituted benzonitriles are used to create advanced materials, such as emitters for organic light-emitting diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF). ossila.com

Importance of Organofluorine and Organosulfur Compounds in Advanced Chemical Systems

The incorporation of fluorine and sulfur atoms into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties.

Organofluorine Compounds: The introduction of fluorine into a molecule can profoundly alter its characteristics. Due to the high electronegativity and small size of the fluorine atom, its inclusion can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position in a drug molecule. It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine.

Organosulfur Compounds: Sulfur-containing functional groups are also prominent in a wide range of natural products and pharmacologically active substances. nih.govresearchgate.net Organosulfur compounds constitute about a quarter of all small-molecule pharmaceuticals. utsa.edu The sulfonyl group (–SO₂–), in particular, is a key structural motif found in over 37% of all FDA-approved organosulfur drugs. utsa.edu This functional group is valued for its chemical stability and its ability to act as a hydrogen bond acceptor. In materials science, organosulfur compounds are utilized in applications ranging from advanced polymers to components for lithium-sulfur batteries. nih.gov

Academic Research Perspectives on the Development and Study of Novel Chemical Entities

Academic research in chemistry is largely driven by the goal of designing and synthesizing novel molecules with tailored functions. The development of new chemical entities is a systematic process that relies on a deep understanding of structure-property relationships. Researchers often utilize versatile building blocks—molecules that contain multiple, strategically placed functional groups—to construct libraries of related compounds.

Chemical Data for 4-Fluoro-3-(methylsulphonyl)benzonitrile

| Property | Value |

| IUPAC Name | 4-Fluoro-3-(methylsulfonyl)benzonitrile |

| CAS Number | 914636-47-8 |

| Molecular Formula | C₈H₆FNO₂S |

| Molecular Weight | 199.2 g/mol |

| Melting Point | Not available in searched sources |

An exploration into the synthesis of this compound reveals a variety of strategic chemical transformations. The construction of this specific molecule hinges on the precise and regioselective installation of its three key functional groups: the nitrile, the fluoro, and the methylsulfonyl moieties. This article details the primary synthetic methodologies employed for the assembly of this compound, organized by the strategic approach to each functional group's introduction.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZCNAGTOOCXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Fluoro 3 Methylsulphonyl Benzonitrile

Transformations Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including reduction and hydrolysis.

Reduction to Amines and Related Derivatives

The reduction of the nitrile group in aromatic compounds to a primary amine is a fundamental transformation in organic synthesis. This conversion is typically achieved using powerful reducing agents. While specific studies on the reduction of 4-Fluoro-3-(methylsulphonyl)benzonitrile are not extensively documented in publicly available literature, the reactivity can be inferred from studies on other benzonitriles, particularly those bearing electron-withdrawing groups. nih.gov

Commonly employed reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For instance, the reduction of nitriles with LiAlH₄ is a well-established method for the synthesis of primary amines. libretexts.org The reaction proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile. libretexts.org Given the presence of the electron-withdrawing methylsulfonyl and fluoro groups, the nitrile carbon in this compound is expected to be highly electrophilic, facilitating this reduction.

Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, also effectively reduces nitriles to primary amines. The selectivity towards the primary amine can sometimes be influenced by reaction conditions, with the potential for secondary and tertiary amine formation as byproducts. thieme-connect.de

| Reagent/Catalyst | Product | General Applicability | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Broad, for various nitriles | libretexts.org |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Primary Amine | Widely used for aromatic and aliphatic nitriles | thieme-connect.de |

| Diisopropylaminoborane/LiBH₄ (cat.) | Primary Amine | Effective for nitriles with electron-withdrawing groups | nih.govorganic-chemistry.org |

Hydrolysis and Other Nitrile Conversions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This reaction proceeds through an amide intermediate.

Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid or sulfuric acid. libretexts.org The nitrile nitrogen is protonated, rendering the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization of the initially formed imidic acid leads to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

In alkaline hydrolysis, the nitrile is heated with a strong base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then hydrolyzed to a carboxylate salt and ammonia (B1221849). weebly.com Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Another significant transformation of the nitrile group is its conversion into a tetrazole ring. This is achieved through a [3+2] cycloaddition reaction with an azide, typically sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. youtube.comorganic-chemistry.org Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. youtube.com

| Reaction | Reagents | Product | Reference |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat | Carboxylic Acid | libretexts.org |

| Alkaline Hydrolysis | NaOH or KOH, Heat, then H₃O⁺ | Carboxylic Acid | libretexts.orgweebly.com |

| Tetrazole Formation | NaN₃, Lewis/Brønsted Acid | 5-substituted-1H-tetrazole | youtube.comorganic-chemistry.org |

Reactivity Associated with the Fluoro Substituent

The fluorine atom on the aromatic ring is a key site for nucleophilic aromatic substitution reactions.

Investigation of Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the presence of the strongly electron-withdrawing nitrile and methylsulfonyl groups, which are ortho and para to the fluoro substituent. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction.

In SₙAr reactions of activated fluoroarenes, the fluorine atom acts as a good leaving group. A study on meta-halo-benzonitrile derivatives showed that the order of reactivity for leaving groups in nucleophilic aromatic substitution is F >> Br > Cl >>> I. nih.govresearchgate.net This highlights the high reactivity of fluoro-substituted aromatic compounds in such transformations.

A variety of nucleophiles can displace the fluoride (B91410) ion, including amines, alkoxides, and thiolates. For example, the reaction of 4-fluoro-3-nitrobenzonitrile (B23716) with various amines proceeds readily to yield the corresponding N-substituted products. researchgate.net A similar reactivity pattern is expected for this compound.

Chemical Transformations of the Methylsulfonyl Group

The methylsulfonyl group is generally a stable and robust functional group. It is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. However, it can undergo certain chemical transformations, although these are less common than reactions involving the nitrile or fluoro groups.

In some cases, the methylsulfonyl group can be used as a leaving group in nucleophilic aromatic substitution, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. However, it is generally a poorer leaving group than a halogen.

The methylsulfonyl group can also serve as a directing group in certain reactions. For instance, its strong electron-withdrawing nature can direct ortho- and para-lithiation if a suitable directing group is also present on the ring. The primary role of the methylsulfonyl group in this compound is to activate the ring for nucleophilic aromatic substitution at the fluorine-bearing carbon.

It is also possible for the methylsulfonyl group to be involved in reactions under strongly reducing conditions, potentially leading to the corresponding sulfide (B99878) or even complete removal of the sulfur-containing moiety, though such transformations would require harsh conditions and are not typically observed under standard synthetic procedures. The sulfonyl group can also be used as a removable blocking group in some synthetic strategies to control the regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.com

Pathways for Further Oxidation or Reduction of the Sulfur Center

The sulfur atom in the methylsulphonyl group of this compound exists in its highest oxidation state (+6). Consequently, it cannot undergo further oxidation. However, the sulfonyl group can be reduced to lower oxidation states, such as sulfinyl or thioether, or be completely removed under specific conditions.

Reduction of the Sulfonyl Group:

The reduction of aryl sulfones typically requires strong reducing agents and often harsh reaction conditions due to the stability of the sulfone group. Common reagents and methods that could be applied for the reduction of the methylsulphonyl group in this compound include:

Strong Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce sulfones, although the reaction can sometimes be sluggish and may require high temperatures.

Dissolving Metal Reductions: Systems such as sodium in liquid ammonia (Birch reduction conditions) can also effect the reduction of sulfones.

Catalytic Hydrogenation: While challenging, catalytic hydrogenation under high pressure and temperature with specific catalysts may lead to the reduction of the sulfonyl group.

Reductive Desulfonylation: In some cases, the entire methylsulfonyl group can be removed from the aromatic ring, replacing it with a hydrogen atom. This can be achieved using reagents like sodium amalgam or through nickel-catalyzed reactions.

A summary of potential reduction pathways for the methylsulfonyl group is presented in Table 1.

Table 1: Potential Reduction Pathways for the Methylsulfonyl Group

| Product Functional Group | Potential Reagents and Conditions |

|---|---|

| Sulfinyl | Controlled reduction with specific reagents |

| Thioether | Strong reducing agents (e.g., LiAlH₄) |

It is important to note that the presence of the nitrile and fluoro groups on the same aromatic ring may influence the choice of reducing agent and reaction conditions to avoid unwanted side reactions.

Role in Directing Group Chemistry

The substituents on the benzonitrile (B105546) core of this compound play a crucial role in directing the regioselectivity of further substitution reactions on the aromatic ring. The directing effects of these groups are a combination of their inductive and resonance effects.

Methylsulphonyl Group (-SO₂CH₃): The methylsulphonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. It deactivates the aromatic ring towards electrophilic substitution and is a meta-director.

Nitrile Group (-CN): The nitrile group is also a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta-position.

In this compound, the positions ortho and para to the fluorine are C5 and C2, respectively. The positions meta to the methylsulphonyl group are C1 and C5. The positions meta to the nitrile group are C3 and C5. The convergence of these directing effects will influence the outcome of substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Core

The electron-deficient nature of the aromatic ring in this compound, due to the presence of two strong electron-withdrawing groups (sulfonyl and nitrile), makes electrophilic aromatic substitution challenging. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS):

Carrying out EAS on this highly deactivated ring would require forcing conditions, such as high temperatures and the use of strong electrophiles and catalysts. The directing effects of the existing substituents would guide the position of any incoming electrophile. The fluorine atom directs ortho and para, while the methylsulfonyl and nitrile groups direct meta. The combined effect would likely lead to a complex mixture of products, with substitution at the C5 position potentially being favored due to the converging meta-directing influence of the sulfonyl and nitrile groups and the ortho-directing effect of the fluorine.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence | Predicted Reactivity |

|---|---|---|

| C2 | para to Fluoro | Deactivated by proximity to -SO₂CH₃ |

| C5 | ortho to Fluoro, meta to -SO₂CH₃ and -CN | Potentially the most favored position |

Nucleophilic Aromatic Substitution (NAS):

The presence of the strongly electron-withdrawing methylsulphonyl and nitrile groups, particularly ortho and para to the fluorine atom, activates the ring for nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, fluorine), leading to its displacement.

The methylsulphonyl group at the meta position to the fluorine and the nitrile group at the para position both contribute to stabilizing the negative charge of the Meisenheimer complex intermediate formed during the reaction. The fluorine atom is a good leaving group in NAS reactions. A variety of nucleophiles can be employed, including alkoxides, amines, and thiols.

Table 3: Examples of Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

|---|---|

| RO⁻ (Alkoxide) | 4-Alkoxy-3-(methylsulphonyl)benzonitrile |

| R₂NH (Amine) | 4-(Dialkylamino)-3-(methylsulphonyl)benzonitrile |

The reactivity in NAS is significantly enhanced by the electron-withdrawing nature of the substituents, which stabilize the anionic intermediate.

Advanced Spectroscopic Characterization of 4 Fluoro 3 Methylsulphonyl Benzonitrile

Vibrational Spectroscopy for Structural and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear in the region of 3100-3000 cm⁻¹.

C≡N Stretching: The nitrile group (C≡N) is a strong infrared absorber and its stretching vibration is anticipated to produce a sharp, intense band in the range of 2240-2220 cm⁻¹.

SO₂ Stretching: The methylsulphonyl group (-SO₂CH₃) will be characterized by two distinct stretching vibrations: an asymmetric stretch typically found between 1350-1300 cm⁻¹ and a symmetric stretch in the 1160-1120 cm⁻¹ region. These bands are generally strong and readily identifiable.

C-F Stretching: The C-F stretching vibration is expected to give rise to a strong absorption band in the region of 1270-1200 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce a series of bands in the fingerprint region (below 1300 cm⁻¹), which are diagnostic for the substitution pattern of the benzene ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, the FT-Raman spectrum provides information on the polarizability of molecular bonds. For 4-Fluoro-3-(methylsulphonyl)benzonitrile, the following Raman activities are predicted:

C≡N Stretching: The nitrile group, while strong in the IR, also typically shows a strong to medium intensity band in the Raman spectrum in the 2240-2220 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR, is expected to be a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be Raman active in the 1600-1450 cm⁻¹ region.

SO₂ Stretching: The symmetric stretching vibration of the sulfonyl group is expected to be more prominent in the Raman spectrum than the asymmetric stretch.

C-F Stretching: The C-F stretch is also Raman active and will appear in a similar region to its IR absorption.

Analysis of Characteristic Group Frequencies and Vibrational Modes

A comprehensive analysis of the vibrational modes of this compound can be achieved through a comparative study with related compounds for which experimental data is available. For instance, studies on 3-fluoro-4-methylbenzonitrile (B68015) and 3-chloro-4-fluoro benzonitrile (B105546) provide valuable reference points for the assignment of vibrational frequencies. orientjchem.orgnih.gov The presence of the electron-withdrawing sulfonyl group is expected to influence the electronic distribution within the benzene ring, which in turn will affect the frequencies of the aromatic C-H and C=C vibrations compared to simpler substituted benzonitriles.

The table below provides a summary of the predicted characteristic group frequencies for this compound based on established correlation tables and data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Nitrile (C≡N) | Stretching | 2240 - 2220 (Strong, Sharp) | 2240 - 2220 (Strong) |

| Methylsulphonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 (Strong) | 1350 - 1300 (Weak) |

| Symmetric Stretching | 1160 - 1120 (Strong) | 1160 - 1120 (Strong) | |

| Fluoro (C-F) | Stretching | 1270 - 1200 (Strong) | 1270 - 1200 (Medium) |

| Aromatic C=C | Stretching | 1600 - 1450 (Medium to Weak) | 1600 - 1450 (Strong to Medium) |

| Aromatic Ring | Ring Breathing | Weak or Absent | ~1000 (Strong, Sharp) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the hydrogen and carbon frameworks of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. Based on the substitution pattern, three distinct signals are expected for the aromatic protons.

Aromatic Protons: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitrile, sulfonyl, and fluoro substituents. The proton ortho to the nitrile group is expected to be the most deshielded. The proton situated between the fluoro and sulfonyl groups will also experience significant deshielding. The remaining proton will be the most shielded of the three. Coupling constants (J-values) will provide information about the relative positions of the protons. Typical ortho-coupling (³JHH) is in the range of 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and coupling to fluorine (JHF) will also be observed.

Methyl Protons: The methyl protons of the methylsulphonyl group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is anticipated to be in the downfield region, typically around 3.0-3.5 ppm, due to the deshielding effect of the adjacent sulfonyl group.

The predicted ¹H NMR data is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | Downfield (ortho to CN) | Doublet of doublets | ³JHH, ⁴JHF |

| H-5 | Mid-range | Doublet of doublets | ³JHH, ³JHF |

| H-6 | Upfield | Doublet of doublets | ³JHH, ⁴JHF |

| -SO₂CH₃ | ~3.0 - 3.5 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on each unique carbon atom in this compound. The spectrum will be characterized by signals for the six aromatic carbons, the nitrile carbon, and the methyl carbon of the sulfonyl group. The chemical shifts will be influenced by the nature of the substituents and their positions on the benzene ring. Carbon-fluorine coupling will also be observed for the carbons in proximity to the fluorine atom.

Aromatic Carbons: The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly shifted downfield. The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to the nitrile group (C-1) and the carbon attached to the sulfonyl group (C-3) will also be deshielded.

Nitrile Carbon (C≡N): The nitrile carbon is expected to appear in the range of 115-120 ppm.

Methyl Carbon (-SO₂CH₃): The methyl carbon of the sulfonyl group will appear as a singlet in the upfield region of the spectrum, typically around 40-45 ppm.

The predicted ¹³C NMR data is presented in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine |

| C-1 (C-CN) | Downfield | Small ³JCF |

| C-2 | Mid-range | Small ⁴JCF |

| C-3 (C-SO₂CH₃) | Downfield | Small ³JCF |

| C-4 (C-F) | Downfield | Large ¹JCF |

| C-5 | Mid-range | ²JCF |

| C-6 | Upfield | ³JCF |

| C≡N | 115 - 120 | No |

| -SO₂CH₃ | 40 - 45 | No |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR spectroscopy is a highly sensitive and informative technique for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it an ideal probe for NMR studies. wikipedia.org The chemical shift of a fluorine atom is exquisitely sensitive to its electronic environment, offering valuable insights into the molecular structure. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine is influenced by the electronic effects of the substituents on the benzene ring. The nitrile (-CN) group and the methylsulphonyl (-SO₂CH₃) group are both electron-withdrawing. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (to less negative or more positive ppm values) relative to a standard like CFCl₃. alfa-chemistry.com In monosubstituted fluorobenzene, the fluorine resonance appears at approximately -113 ppm. colorado.edu The presence of two electron-withdrawing groups in this compound would be expected to shift this resonance further downfield.

The resonance will also exhibit spin-spin coupling with the adjacent aromatic protons. The coupling constant (J-value) provides information about the through-bond connectivity. A coupling to the proton at C-5 (ortho) would be expected to have a J-value in the range of 6-10 Hz, while coupling to the proton at C-2 (meta) would be smaller, typically 3-7 Hz.

Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Influencing Factors |

| Chemical Shift (δ) | -90 to -110 ppm | Electron-withdrawing effects of -CN and -SO₂CH₃ groups. |

| Multiplicity | Doublet of doublets | Coupling to ortho (H-5) and meta (H-2) protons. |

| Coupling Constant (J) | J(F-H₅) ≈ 6-10 Hz | Through-bond coupling over three bonds (ortho). |

| J(F-H₂) ≈ 3-7 Hz | Through-bond coupling over four bonds (meta). |

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced multi-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C. The HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons (H-2, H-5, and H-6) to their corresponding carbon atoms (C-2, C-5, and C-6). Similarly, the methyl protons of the sulphonyl group would show a correlation to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, typically over two or three bonds. This technique correlates the chemical shifts of protons and carbons that are not directly bonded. For this compound, HMBC would be instrumental in confirming the substitution pattern. For instance, the fluorine atom would show a long-range correlation to the adjacent carbons C-3 and C-5. The methyl protons would show correlations to the sulphur-attached carbon of the aromatic ring (C-3).

Expected HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) |

| H-2 | C-1, C-3, C-4, C-6 |

| H-5 | C-1, C-3, C-4 |

| H-6 | C-1, C-2, C-4 |

| -SO₂CH₃ | C-3 |

Electronic Spectroscopy and Photoionization Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. Aromatic compounds like this compound exhibit characteristic absorption bands arising from π → π* transitions.

The spectrum of benzene shows a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm. The introduction of substituents alters the position and intensity of these bands. The nitrile and methylsulphonyl groups, acting as auxochromes, are expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system. Phenyl sulfones typically exhibit a bathochromic displacement of the benzenoid absorption due to resonance interactions between the sulfone group and the aromatic nucleus. acs.org The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) is predicted to show absorption maxima in the range of 220-240 nm and 260-290 nm.

REMPI is a highly sensitive and selective technique used for spectroscopic investigation of atoms and molecules. nih.gov It involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state, and a subsequent photon ionizes the molecule. researchgate.net The resulting ions are then detected, typically by a mass spectrometer.

A REMPI study of this compound would provide detailed information about the vibrational levels of its first electronically excited state (S₁). By tuning the wavelength of the excitation laser and monitoring the ion signal, a vibronically resolved spectrum of the S₁ ← S₀ transition can be obtained. Studies on similar molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have successfully determined their precise excitation energies and vibrational features in the S₁ state using this technique. nih.govresearchgate.net

MATI spectroscopy is a high-resolution technique used to determine the ionization energies of molecules and to study the vibrational spectroscopy of their cations. sielc.com In a MATI experiment, molecules are excited to a series of high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize these Rydberg states. This method allows for the determination of the adiabatic ionization energy with high precision.

For this compound, MATI spectroscopy would yield a precise value for its adiabatic ionization energy. Furthermore, the MATI spectrum would reveal the vibrational frequencies of the molecular cation in its ground electronic state (D₀). This information is valuable for understanding how the molecular structure and bonding are affected by the removal of an electron. The vibrational modes observed in the MATI spectrum can be assigned with the aid of quantum chemical calculations. nih.gov

Mass Spectrometric Investigations for Structural Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Key fragmentation pathways for this molecule are likely to include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in an [M - 15]⁺ ion.

Loss of sulfur dioxide (SO₂): This would lead to an [M - 64]⁺ fragment.

Loss of the methylsulphonyl radical (•SO₂CH₃): This would produce a fluorobenzonitrile cation at m/z 120.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for benzonitriles, resulting in an [M - 27]⁺ ion.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions.

Predicted Mass Spectrometric Fragments for this compound

| Fragment | Predicted m/z | Identity |

| [M]⁺ | 199 | Molecular Ion |

| [M - CH₃]⁺ | 184 | Loss of a methyl radical |

| [M - SO₂]⁺ | 135 | Loss of sulfur dioxide |

| [M - SO₂CH₃]⁺ | 120 | Fluorobenzonitrile cation |

| [M - HCN]⁺ | 172 | Loss of hydrogen cyanide |

Computational Chemistry and Quantum Chemical Investigations of 4 Fluoro 3 Methylsulphonyl Benzonitrile

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile method for predicting the molecular properties of organic compounds with a favorable balance between accuracy and computational cost.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing elements like sulfur and fluorine alongside an aromatic system, it is crucial to select a combination that can adequately describe the electronic effects of these substituents.

A common and effective choice for such systems is the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. researchgate.netnih.gov This functional has demonstrated reliability in predicting the geometries and vibrational frequencies of a wide range of organic molecules. nih.gov For the basis set, Pople-style basis sets such as 6-311++G(d,p) are frequently employed. researchgate.netorientjchem.org The inclusion of diffuse functions ("++") is important for accurately describing the behavior of lone pairs and anions, while polarization functions ("d,p") are essential for molecules with heteroatoms to account for the non-spherical nature of electron density. youtube.com For enhanced accuracy, especially for properties like non-covalent interactions, functionals from the M06 suite, such as M06-2X, might also be considered. researchgate.netrsc.org

Table 1: Commonly Employed DFT Functionals and Basis Sets for Aromatic Compounds

| Functional | Type | Basis Set | Characteristics |

|---|---|---|---|

| B3LYP | Hybrid GGA | 6-311++G(d,p) | Good balance of accuracy and cost for geometry and frequencies. researchgate.netnih.gov |

| M06-2X | Hybrid Meta-GGA | 6-311++G(d,p) | Improved performance for non-covalent interactions. researchgate.netrsc.org |

| CAM-B3LYP | Long-range Corrected Hybrid | aug-cc-pVTZ | Suitable for studying electronic excitations and charge transfer. researchgate.net |

This table is interactive. You can sort and filter the data.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. scielo.org.mx For 4-Fluoro-3-(methylsulphonyl)benzonitrile, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Due to the presence of the methylsulphonyl group, conformational isomerism is possible, arising from the rotation around the C-S bond. DFT calculations can be used to explore the potential energy surface with respect to this rotation, identifying the most stable conformer(s) and any rotational barriers. The optimized geometry is expected to have a largely planar benzonitrile (B105546) core, with the methylsulphonyl group oriented to minimize steric hindrance with the adjacent fluorine atom. The planarity of the benzene (B151609) ring is a key feature of its aromaticity.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.40 | C-C-C (aromatic) | 118 - 121 |

| C-F | ~1.35 | C-C-F | ~119 |

| C-S | ~1.77 | C-C-S | ~120 |

| S=O | ~1.45 | O-S-O | ~118 |

| S-CH3 | ~1.78 | C-S-C | ~104 |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups found in related molecules. mdpi.com This table is interactive.

Theoretical Elucidation of Molecular Structure and Vibrational Spectra

Computational methods provide a detailed picture of the molecular structure and can predict vibrational spectra, which are invaluable for the interpretation of experimental data.

Following geometry optimization, the calculation of harmonic vibrational frequencies is performed. These theoretical frequencies correspond to the normal modes of vibration of the molecule. orientjchem.org For a molecule with N atoms, there will be 3N-6 normal modes (for non-linear molecules). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of electron correlation in some methods. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental spectra. researchgate.net

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. This allows for a detailed understanding of the contributions of different internal coordinates to each vibrational mode. For this compound, characteristic vibrational modes would include the C≡N stretch, S=O symmetric and asymmetric stretches, C-F stretch, and various aromatic C-H and C-C vibrations.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| C≡N stretch | ~2230 | Stretching of the nitrile group. orientjchem.org |

| S=O asym. stretch | ~1350 | Asymmetric stretching of the sulfonyl group. |

| S=O sym. stretch | ~1150 | Symmetric stretching of the sulfonyl group. |

| C-F stretch | ~1250 | Stretching of the carbon-fluorine bond. researchgate.net |

Note: These are predicted values and the actual experimental values may vary. This table is interactive.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. chemrxiv.orgresearchgate.net

By calculating the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in this compound and referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), the chemical shifts can be predicted. liverpool.ac.uk The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment created by the adjacent methylsulphonyl and nitrile groups.

Table 4: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (δ, ppm) Relative to a Standard

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | ~110-115 |

| C-F | ~160-165 (with large C-F coupling) |

| C-SO₂CH₃ | ~135-140 |

| Aromatic CH | ~125-135 |

| C≡N | ~117-120 |

| SO₂-CH₃ | ~40-45 |

Note: Predicted chemical shifts are highly dependent on the computational method and solvent effects. researchgate.net This table is interactive.

Electronic Structure and Reactivity Descriptors

DFT calculations provide access to the molecular orbitals and electron density, from which various electronic properties and reactivity descriptors can be derived. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. Additionally, the analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the nitrile nitrogen and the sulfonyl oxygens are expected to be electron-rich, while the carbon atom of the nitrile group and the aromatic protons may be relatively electron-poor.

Table 5: Calculated Electronic Properties and Reactivity Descriptors

| Property | Definition | Predicted Value (Arbitrary Units) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | - |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | - |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | - |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | - |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | - |

Note: The specific values for these properties would require dedicated DFT calculations. This table is interactive.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule. irjweb.com

The HOMO-LUMO energy gap can be calculated using computational methods and is instrumental in predicting the molecule's behavior in chemical reactions and its potential for charge transfer within the molecule. researchgate.netorientjchem.org For a molecule like this compound, the distribution of HOMO and LUMO orbitals would likely be influenced by the electron-withdrawing nature of the nitrile, fluoro, and methylsulphonyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.0 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between occupied and unoccupied orbitals within a molecule. nih.gov This analysis can reveal hyperconjugative interactions and charge transfers between different parts of the molecule. mdpi.com In this compound, NBO analysis would likely highlight significant electron delocalization from the phenyl ring to the electron-withdrawing nitrile and methylsulphonyl groups. The stabilization energies (E(2)) associated with these interactions quantify the strength of the electron delocalization.

Table 2: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π*(C2-C3) | 2.5 |

| π(C4-C5) | π*(C-N of CN) | 1.8 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to denote different electrostatic potential values, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient regions (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would be expected to show negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the methylsulphonyl group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit a positive potential, indicating sites for nucleophilic attack.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). orientjchem.org Molecules with large hyperpolarizability values are considered good candidates for NLO applications. researchgate.net The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance the NLO response. In this compound, the interplay between the phenyl ring and the various functional groups could lead to notable NLO properties.

Table 3: Hypothetical Non-Linear Optical Properties of this compound

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.5 |

| Polarizability (α) | 120 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Spectroscopic Simulations for Experimental Data Validation and Interpretation

Computational chemistry allows for the simulation of various types of spectra, including infrared (IR) and Raman spectra. mdpi.com These simulations are crucial for the interpretation and validation of experimental spectroscopic data. frontiersin.org By calculating the vibrational frequencies of a molecule, researchers can assign the observed spectral bands to specific vibrational modes. For this compound, simulated spectra would help in identifying the characteristic vibrational modes associated with the C≡N stretch of the nitrile group, the S=O stretches of the sulphonyl group, and the C-F stretch, among others.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C≡N Stretch | 2235 |

| Asymmetric SO₂ Stretch | 1350 |

| Symmetric SO₂ Stretch | 1160 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block in Fine Chemical Synthesis

4-Fluoro-3-(methylsulphonyl)benzonitrile is a strategically functionalized aromatic compound that serves as a valuable intermediate in fine chemical synthesis. Its utility stems from the unique interplay of its three distinct functional groups: a nitrile, a fluoro group, and a methylsulfonyl group. This trifunctional nature allows for a range of orthogonal chemical transformations, making it a versatile building block for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The electron-withdrawing nature of both the nitrile and methylsulfonyl groups strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) of the fluorine atom. This high reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, at the C-4 position. The resulting products can then be further elaborated using the reactivity of the nitrile and methylsulfonyl groups.

Utility in Modular Synthesis and Functional Library Creation

The architectural features of this compound make it an ideal scaffold for modular synthesis and the creation of functional libraries of compounds. In modular synthesis, complex molecules are assembled from smaller, interchangeable building blocks. The predictable and high-yielding reactivity of the fluoro group via SNAr allows for the rapid generation of a diverse array of derivatives from a common core.

For instance, a library of compounds can be synthesized by reacting this compound with a collection of different amines. Each of these products can then be further diversified by, for example, reduction of the nitrile to an amine or a benzyl (B1604629) alcohol, or by chemical modification of the methylsulfonyl group. This approach enables the systematic exploration of chemical space to identify molecules with desired biological or material properties.

Below is an interactive data table illustrating the versatility of this compound in modular synthesis.

| Reactant Class | Exemplary Reactant | Reaction Type | Resulting Core Structure | Potential for Further Diversification |

| Primary Amines | Aniline (B41778) | Nucleophilic Aromatic Substitution | 4-(Phenylamino)-3-(methylsulphonyl)benzonitrile | Nitrile reduction, sulfonyl modification, derivatization of the aniline ring |

| Secondary Amines | Morpholine | Nucleophilic Aromatic Substitution | 4-Morpholino-3-(methylsulphonyl)benzonitrile | Nitrile reduction, sulfonyl modification |

| Alcohols | Phenol (B47542) | Nucleophilic Aromatic Substitution | 4-Phenoxy-3-(methylsulphonyl)benzonitrile | Nitrile reduction, sulfonyl modification, derivatization of the phenol ring |

| Thiols | Thiophenol | Nucleophilic Aromatic Substitution | 4-(Phenylthio)-3-(methylsulphonyl)benzonitrile | Nitrile reduction, sulfonyl modification, derivatization of the thiophenol ring |

Exploration of this compound in Organic Electronic Materials

The unique electronic properties conferred by the combination of the electron-withdrawing nitrile and methylsulfonyl groups, along with the polar C-F bond, make this compound an intriguing candidate for exploration in the field of organic electronic materials. These materials are the foundation of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Precursor for Optoelectronic and Functional Material Development

While specific research on this compound in this area is not widely documented, its structural motifs are present in known organic electronic materials. The strong electron-accepting character of the dicyanobenzene and related structures is a key feature in many thermally activated delayed fluorescence (TADF) emitters and n-type semiconductor materials.

The substitution pattern of this compound allows for its incorporation into larger conjugated systems. The fluorine atom provides a reactive handle for coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to extend the conjugation and tune the electronic properties of the resulting material. The methylsulfonyl and nitrile groups can be used to modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for efficient electron injection and transport in n-type materials.

The table below outlines the potential roles of the functional groups of this compound in the context of organic electronic materials.

| Functional Group | Potential Role in Organic Electronic Materials | Effect on Material Properties |

| Nitrile (-CN) | Electron-accepting moiety | Lowers LUMO energy, enhances electron affinity |

| Methylsulfonyl (-SO2CH3) | Strong electron-withdrawing group | Further lowers LUMO energy, improves electron transport |

| Fluoro (-F) | Site for cross-coupling reactions, enhances solubility and stability | Enables polymerisation and dendrimer synthesis, improves processability and device lifetime |

Methodological Advances in Organic Synthesis Leveraging the Compound's Unique Architectural Features

The distinct reactivity of the functional groups in this compound can be exploited to drive methodological advances in organic synthesis. The high electrophilicity of the C-4 position due to the cumulative electron-withdrawing effects of the ortho-nitrile and meta-sulfonyl groups makes it an excellent substrate for studying and developing new SNAr reactions.

For example, this compound could be used as a benchmark substrate to test the efficacy of new catalysts or reaction conditions for SNAr reactions with traditionally unreactive nucleophiles. Furthermore, the potential for selective transformations of the nitrile and methylsulfonyl groups in the presence of each other opens up avenues for the development of novel synthetic strategies.

Research in this area could focus on:

Catalyst Development: Designing new catalyst systems that can effect the SNAr reaction under milder conditions or with a broader range of nucleophiles.

Flow Chemistry Applications: Utilizing the high reactivity of this compound in continuous flow reactors for the rapid and scalable synthesis of derivatives.

Orthogonal Functional Group Transformations: Developing selective methods to transform the nitrile or methylsulfonyl group without affecting the other, thereby increasing the synthetic utility of the scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for 4-Fluoro-3-(methylsulphonyl)benzonitrile are not well-documented in publicly accessible literature. Future research should prioritize the development of efficient, high-yield, and environmentally benign synthetic strategies. Investigation into the following areas could be particularly fruitful:

Late-Stage Functionalization: Developing methods for the late-stage introduction of the methylsulfonyl group onto a pre-existing 4-fluorobenzonitrile (B33359) scaffold would be highly valuable. This could involve exploring various sulfinylation and sulfonylation reactions.

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources should be a key consideration. Flow chemistry, for instance, could offer improved safety, scalability, and reaction control.

Starting Material Diversity: Exploring a range of starting materials and synthetic disconnections will be crucial. For example, methods starting from 4-chloro-3-nitrobenzonitrile (B1361363) and involving nucleophilic aromatic substitution followed by reduction and subsequent functionalization could be investigated, drawing parallels from the synthesis of related benzonitriles. researchgate.net

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Late-Stage Sulfonylation | High convergency, rapid access to analogues | Regioselectivity, functional group tolerance |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, optimization of parameters |

| Nucleophilic Aromatic Substitution | Readily available starting materials | Harsh reaction conditions may be required |

In-depth Exploration of Underutilized Reactivity Profiles and Catalytic Transformations

The interplay of the electron-withdrawing nitrile and methylsulfonyl groups, along with the inductive effect of the fluorine atom, likely imparts a unique reactivity profile to the aromatic ring of this compound. A thorough investigation into its chemical behavior is warranted.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards displacement by nucleophiles. A systematic study with various nucleophiles (O, N, S-based) could yield a library of novel derivatives with potential biological or material applications.

Cross-Coupling Reactions: The C-F bond, although strong, can be activated for cross-coupling reactions under specific catalytic conditions. Exploring its participation in Suzuki, Stille, or Buchwald-Hartwig type reactions would significantly expand its synthetic utility.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles (e.g., tetrazoles). atamanchemicals.comwikipedia.org Exploring these transformations could lead to new classes of compounds.

Advanced Computational Modeling for Precise Property Prediction and Reaction Mechanism Elucidation

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the molecule's geometry, electronic structure, and spectroscopic properties. This can help in understanding the influence of the substituents on the aromatic system.

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of potential reactions, predict reaction barriers, and rationalize observed regioselectivity. This would be particularly useful in designing and optimizing the synthetic routes discussed in section 7.1.

Prediction of Physicochemical Properties: Properties such as lipophilicity (LogP), pKa, and dipole moment can be predicted computationally. These parameters are crucial for assessing the compound's potential in drug discovery and materials science.

Integration into Emerging Material Architectures and Supramolecular Assemblies

The unique electronic and structural features of this compound make it an interesting candidate for incorporation into advanced materials.

Polymer Chemistry: The nitrile functionality can be polymerized or used as a pendant group in polymers, potentially imparting properties such as thermal stability and chemical resistance. chemimpex.com

Organic Electronics: The electron-deficient nature of the aromatic ring suggests potential applications in organic electronic materials, such as in n-type semiconductors.

Supramolecular Chemistry: The nitrile group can act as a hydrogen bond acceptor, enabling the formation of well-defined supramolecular structures. Recent research has shown the ability of benzonitrile (B105546) derivatives to form host-guest complexes with rigid macrocycles through non-covalent interactions. nih.govspringernature.com Investigating the co-crystallization of this compound with various host molecules could lead to novel crystalline materials with interesting properties.

Interdisciplinary Research Opportunities in Physical Organic Chemistry and Beyond

A detailed study of this compound can also contribute to a fundamental understanding of structure-property relationships in physical organic chemistry.

Hammett-Type Analysis: A systematic study of the reactivity of a series of related compounds would allow for the determination of substituent constants for the methylsulfonyl group in this specific electronic environment.

Spectroscopic and Crystallographic Analysis: Detailed NMR, IR, and single-crystal X-ray diffraction studies would provide a wealth of information about the molecule's structure and electronic distribution.

Astrochemistry: Benzonitrile itself has been detected in the interstellar medium. wikipedia.org While a direct link is speculative, understanding the fragmentation and reaction pathways of complex benzonitriles under various conditions could be of tangential interest to astrochemists. rsc.org

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-Fluoro-3-(methylsulphonyl)benzonitrile?

Methodological Answer:

The synthesis typically involves functionalizing benzonitrile precursors via fluorination and sulphonylation. For example:

- Stepwise substitution : Start with 3-nitrobenzonitrile, introduce fluorine via nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents), followed by sulphonylation with methanesulphonyl chloride under controlled conditions (e.g., -10°C to avoid over-sulphonylation) .

- Coupling reactions : Utilize Pd/Cu-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach fluorophenyl or sulphonyl groups. Evidence from indole synthesis (e.g., PdCl₂(PPh₃)₂ and CuI in THF at 80°C) suggests similar systems may apply .

Key Considerations : Monitor reaction progress via TLC or UPLC-MS to optimize yields (e.g., 63% yield reported for analogous hydantoin derivatives) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR in deuterated DMSO to confirm substituent positions and purity. For example, fluorine’s electron-withdrawing effect shifts aromatic protons downfield (e.g., δ 8.36–8.46 ppm in related compounds) .

- Mass Spectrometry : ESI-MS or UPLC-MS (e.g., m/z 418 [M-H]⁻ for a trifluoromethyl analogue) helps verify molecular weight and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, as demonstrated in thioether syntheses .

Advanced: How do the fluorine and methylsulphonyl groups influence adsorption on catalytic surfaces?

Methodological Answer:

- Surface Interactions : The electron-withdrawing -SO₂CH₃ and -F groups enhance adsorption on metal surfaces (e.g., Ag, Pd) via dipole interactions. Studies on benzonitrile derivatives show preferential adsorption through the nitrile group, with substituents modulating binding energy .

- Experimental Approaches :

- Use surface-enhanced Raman spectroscopy (SERS) to track orientation on Au/Ag nanoparticles.

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict adsorption geometries and binding affinities .

Data Contradictions : Some studies report weaker adsorption on non-polar surfaces (e.g., carbon nanostructures) due to steric hindrance from bulky substituents .

Advanced: How can computational modeling predict solvation free energy and interfacial behavior?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS with OPLS-AA force fields to simulate bulk solvent interactions. Benzonitrile’s dipole moment (~4 D) suggests high polarity, influencing solvation in mixed solvents (e.g., acetonitrile/water) .

- Solvation Free Energy : Apply COSMO-RS or SMD models to estimate ΔG_solv. For example, benzonitrile derivatives show ΔG_solv ≈ -10 kcal/mol in aqueous media, modulated by sulphonyl groups .

Validation : Compare computational results with experimental surface tension measurements (e.g., pendant drop method) .

Advanced: What strategies optimize cross-coupling reactions for derivatives of this compound?

Methodological Answer:

- Catalytic Systems :

- Pd-based catalysts : PdCl₂(PPh₃)₂ (1–5 mol%) with CuI co-catalyst in THF at 80°C for aryl-aryl couplings .

- Ligand screening : Bulky phosphines (e.g., XPhos) improve yields in sterically hindered reactions .

- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., hydroxylamidine in oxadiazole synthesis) .

Case Study : A 46% yield improvement was achieved for 2-(4-fluoroindol-3-yl)benzonitrile by optimizing stoichiometry (1.1 eq aryl bromide) .

Advanced: What challenges arise in crystallographic studies of this compound?

Methodological Answer:

- Crystal Growth : Low solubility in common solvents (e.g., <1 mg/mL in ethanol) necessitates high-boiling solvents (e.g., DMF) or vapor diffusion techniques .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction from flexible sulphonyl groups.

Example : Fragment screening for FAD-dependent oxidoreductases required microseeding and cryocooling to 100 K for stable crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.